(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine
Description
The compound "(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine" features a central amine group linked to two heterocyclic moieties: a 1,3-thiazol-5-ylmethyl group and a thiophen-2-ylmethyl group. This structure combines sulfur-containing aromatic rings, which are common in bioactive molecules due to their electronic properties and ability to engage in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C9H10N2S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C9H10N2S2/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h1-3,6-7,10H,4-5H2 |
InChI Key |
SPPKAPFNLWUVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodology
The compound is synthesized via a two-step coupling strategy :
- Preparation of heterocyclic methyl intermediates :
- (1,3-Thiazol-5-yl)methyl chloride is derived from 5-chloromethyl-1,3-thiazole, synthesized via Hantzsch thiazole synthesis using α-chloroketones and thiourea derivatives.
- (Thiophen-2-yl)methyl chloride is obtained by chlorination of 2-thienylmethanol using thionyl chloride.
- Amine coupling reaction :
- The intermediates undergo nucleophilic substitution with ammonia or a primary amine in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (sodium carbonate or triethylamine).
- Reaction conditions :
Optimization and Yield Considerations
- Solvent selection : Reactions in water or acetic acid with sodium carbonate yield higher purity due to better solubility of intermediates.
- Catalyst impact : Sodium acetate enhances reaction efficiency in thiazole couplings by stabilizing intermediates.
- Side reactions : Over-alkylation is mitigated by controlled stoichiometry (1:1 ratio of halides to amine).
Structural Confirmation
- Spectroscopic data :
- 1H NMR (DMSO-d6): δ 6.71–7.50 ppm (thiazole and thiophene protons), 4.11 ppm (NCH2), 2.62 ppm (CH2CO).
- Mass spectrometry : Molecular ion peak at m/z 210.3 [M+H]+.
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water mobile phase).
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch-Based Method | Direct Coupling |
|---|---|---|
| Yield | 65–75% | 80–85% |
| Reaction Time | 8–12 hours | 4–6 hours |
| Scalability | Moderate | High |
| By-products | Thioxotetrahydropyrimidinones | Minimal |
Applications and Derivatives
- Antimicrobial activity : Hydrazone derivatives of analogous thiazole-thiophene amines show enhanced efficacy against S. aureus (MIC: 8 µg/mL).
- NAMPT activation : Structural analogs demonstrate biochemical potency (EC50: 0.5–2 µM) in enzyme assays.
Chemical Reactions Analysis
Types of Reactions
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole or thiophene derivatives.
Scientific Research Applications
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or proteins in cancer cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
5-Benzyl-1,3-thiazol-2-amine (CAS: Not specified)
- Structure : Benzyl group attached to the thiazole ring at position 3.
- Key Differences : Lacks the thiophen-2-ylmethyl group, reducing aromatic diversity.
- Properties : Molecular weight: 190.27 g/mol; aromatic bonding may enhance stability compared to aliphatic analogs. Used in medicinal chemistry for scaffold diversification .
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride (CAS: 1645351-22-9)
- Structure : Thiazol-5-ylmethyl group paired with a methoxyethyl substituent.
- Key Differences : Methoxyethyl group introduces ether functionality, increasing hydrophilicity compared to the thiophene-containing target compound.
- Properties : Molecular weight: 208.7 g/mol; hydrochloride salt improves solubility for pharmaceutical applications .
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS: 956387-06-7)
- Structure : Thiophen-2-ylmethyl group linked to a pyrazole ring.
- Key Differences : Pyrazole replaces thiazole, altering electronic properties and hydrogen-bonding capacity.
Antimicrobial and Antifungal Activity
- Thiazol-4(5H)-one analogs (e.g., (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one) exhibit MIC₅₀ values against bacterial strains, attributed to thiazole’s ability to disrupt microbial cell membranes .
- Target Compound : The dual heterocyclic structure may enhance binding to microbial targets, though empirical data are needed.
Insecticidal Activity
- Thiamethoxam (a neonicotinoid with a thiazolylmethyl group) demonstrates high systemic translocation and insecticidal efficacy. The target compound’s thiophene moiety could modify lipophilicity and target specificity .
Antiproliferative Potential
Physicochemical Properties
| Property | Target Compound | 5-Benzyl-1,3-thiazol-2-amine | (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~223.3 (estimated) | 190.27 | 208.7 |
| Aromatic Rings | 2 (thiazole, thiophene) | 2 (thiazole, benzene) | 1 (thiazole) |
| Solubility | Likely low (free amine) | Low (neutral) | High (hydrochloride salt) |
| Hydrogen Bond Acceptors | 3 (N, S in thiazole/thiophene) | 2 (N, S) | 4 (N, S, O in methoxy) |
Biological Activity
(1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Thiazole Derivatives
Thiazole derivatives have been extensively studied due to their wide range of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antitumor : Potential in cancer therapy.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- Neuroprotective : Protection against neurodegenerative diseases.
The structural characteristics of thiazoles contribute significantly to their biological activity. The presence of heteroatoms and functional groups can enhance interactions with biological targets.
The mechanisms through which (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine exerts its effects are multifaceted:
- Enzyme Inhibition : Thiazole derivatives often inhibit key enzymes involved in metabolic pathways, leading to reduced pathogen viability or tumor cell proliferation.
- Modulation of Signaling Pathways : They can influence various cellular signaling pathways, impacting processes such as apoptosis and inflammation.
- Antioxidant Activity : Many thiazoles exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
A study evaluated several thiazole derivatives for their in vitro antimicrobial activity against multidrug-resistant strains. The results indicated that compounds similar to (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3h | S. aureus | 50 |
| 3j | E. faecium | 100 |
| 7 | C. albicans | 50 |
These results suggest that (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine could be a promising candidate for further development as an antimicrobial agent .
Antitumor Activity
Research has shown that thiazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 9 | U251 (glioblastoma) | 1.61 |
| 10 | WM793 (melanoma) | 1.98 |
These findings indicate that modifications in the thiazole structure can lead to enhanced antitumor activity, highlighting the potential of (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial properties against resistant strains of Candida and Staphylococcus. The study found that certain thiazole compounds exhibited superior efficacy compared to traditional antibiotics, suggesting a potential role for (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine in treating infections caused by resistant pathogens .
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer effects of various thiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity. This study emphasizes the importance of structural optimization in developing effective anticancer agents based on thiazole scaffolds .
Q & A
Q. What are the established synthetic routes for (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or microwave-assisted methods. For example, analogous thiophenylmethyl-triazole derivatives are synthesized by reacting thiol-containing intermediates with alkyl halides under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF . Microwave synthesis (e.g., Milestone Flexi Wave system) significantly reduces reaction time (from hours to minutes) and improves yields (up to 85–92%) compared to conventional heating, as demonstrated for structurally related 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amines . Key parameters include temperature (80–120°C), solvent choice, and stoichiometric ratios of reactants.
Q. What analytical techniques are critical for characterizing (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine?
Methodological Answer:
- Elemental Analysis (EA): Determines C, H, N, S composition (e.g., using Elementar Vario L cube) to verify stoichiometry .
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., Varian MR-400 spectrometer in DMSO-d₆) identifies substituent connectivity and confirms regioselectivity. For example, thiophen-2-ylmethyl protons typically resonate at δ 3.8–4.2 ppm .
- Mass Spectrometry (GC-MS): Agilent 7890B/5977B systems validate molecular ion peaks and detect impurities .
Q. How is the compound screened for preliminary biological activity?
Methodological Answer: Initial screening focuses on antimicrobial, antifungal, or antitumor assays. For instance:
- Antimicrobial Testing: Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Antitumor Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in (1,3-Thiazol-5-ylmethyl)(thiophen-2-ylmethyl)amine derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL software provides bond lengths, angles, and torsion angles to confirm regiochemistry and stereoelectronic effects. For example, in analogous thiazole-thiophene hybrids, SCXRD revealed planarity between thiazole and thiophene rings (dihedral angles < 10°), critical for π-π stacking in bioactive conformations . Challenges include growing diffraction-quality crystals; additives like DMSO or slow evaporation in MeOH/CHCl₃ mixtures improve crystallization .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Modulation: Introducing electron-withdrawing groups (e.g., -F, -NO₂) on the thiophene ring enhances antimicrobial activity by increasing electrophilicity .
- Hybridization: Combining thiazole and thiophene moieties with triazole or oxadiazole rings improves pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
- In Silico Docking: Molecular docking (e.g., AutoDock Vina) predicts binding to target proteins (e.g., E. coli DNA gyrase) by analyzing hydrogen bonds and hydrophobic interactions .
Q. How can contradictory data in synthesis yields or bioactivity be addressed?
Methodological Answer:
- Reproducibility Checks: Verify solvent purity (e.g., anhydrous DMF), inert atmosphere (N₂/Ar), and reaction monitoring via TLC or HPLC .
- Bioactivity Discrepancies: Control for cell line viability (e.g., ATP-based assays vs. MTT) and validate results across multiple assays . For example, a compound showing antitumor activity in MCF-7 but not HeLa cells may require target-specific mechanistic studies .
Q. What computational methods predict the compound’s stability under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox stability. Low energy gaps (<4 eV) suggest high reactivity .
- Molecular Dynamics (MD): Simulates interactions in aqueous or lipid bilayer environments to evaluate hydrolytic stability and membrane permeability .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (Td > 200°C indicates thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
